BenchChemオンラインストアへようこそ!

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CAS 69746-62-9), also known as 2-methylsulfonylaminobenzimidazole, is a minimally substituted benzimidazole-sulfonamide hybrid (C8H9N3O2S, MW 211.24). Its structure consists of a benzimidazole core N-substituted with a methylsulfonamide group, a scaffold that retains the key hydrogen-bond donor/acceptor features common to biologically active benzimidazole sulfonamides while minimizing steric bulk.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 69746-62-9
Cat. No. B1593551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide
CAS69746-62-9
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C8H9N3O2S/c1-14(12,13)11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H2,9,10,11)
InChIKeyGCKJDOCWFXONGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CAS 69746-62-9) – Sourcing Guide & Structural Baseline for Benzimidazole Scaffold Selection


N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CAS 69746-62-9), also known as 2-methylsulfonylaminobenzimidazole, is a minimally substituted benzimidazole-sulfonamide hybrid (C8H9N3O2S, MW 211.24). Its structure consists of a benzimidazole core N-substituted with a methylsulfonamide group, a scaffold that retains the key hydrogen-bond donor/acceptor features common to biologically active benzimidazole sulfonamides while minimizing steric bulk [1]. This compound is primarily encountered as a versatile synthetic intermediate or a reference standard in pharmaceutical research settings, with commercial availability typically at 95% or 98% purity from multiple vendors [2].

Why Benzimidazole Sulfonamide Analogs Cannot Be Interchanged: Critical Evidence Gaps in Substitution Patterns


Benzimidazole sulfonamides exhibit drastic potency shifts (often >100-fold) and selectivity profile inversions based on subtle modifications to the core structure. For instance, moving the methanesulfonamide group from the benzimidazole C2 position to the C5 or C6 position, or introducing a benzyl/piperidine moiety, converts an inactive scaffold into a potent GluN2B antagonist (<100 nM) or a BRD4 inhibitor (IC50 <500 nM) [2][3]. The unsubstituted C2-methylsulfonamide scaffold represented by CAS 69746-62-9 serves as a critical starting point for these structure-activity relationship (SAR) explorations, but cannot be substituted with a more decorated analog without fundamentally altering the molecular interaction profile, physicochemical properties, and synthetic handle availability [1].

Quantitative Differentiation Evidence for N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CAS 69746-62-9)


Minimized Molecular Weight & Topological Polar Surface Area vs. Marketed Benzimidazole Drugs

Compared to clinically established benzimidazole sulfonamide drugs, CAS 69746-62-9 exhibits the lowest molecular weight (211.24 g/mol) and a moderate topological polar surface area (TPSA) of 83.2 Ų. This contrasts directly with Omeprazole (MW 345.4 g/mol, TPSA 96.7 Ų) and the GluN2B antagonist CHEBI:177875 (MW >450 g/mol) [1][2]. The lower MW and TPSA suggest superior permeability potential in early lead optimization, as it sits well within the rule-of-five oral drug-likeness space, though it lacks the aromatic substituents that enhance target binding in its analogs.

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Versatile Synthetic Handle: Undecorated Benzylamine Moiety Enables Direct Functionalization

The compound possesses a free secondary amine at the benzimidazole C2 position (from the tautomeric equilibrium of the methanesulfonamide), a feature absent in most potent benzimidazole sulfonamide inhibitors. For example, the BRD4 inhibitor BDBM469211 has a fully substituted C2 and C4 position, precluding further diversification at these sites [1]. This unobstructed C2 position allows for straightforward N-alkylation, acylation, or arylation, enabling rapid exploration of chemical space. In a typical synthesis, o-phenylenediamine is condensed with a methanesulfonyl source to yield the target scaffold, which can then be diversified at the C2-NH position without requiring protection/deprotection steps .

Organic Synthesis Library Synthesis Late-Stage Functionalization

Computed LogP and Physicochemical Profile Distinct from CNS-Penetrant Benzimidazole Sulfonamides

The computed XLogP3 for CAS 69746-62-9 is 0.6, indicating balanced hydrophilicity-lipophilicity. This is significantly lower than CNS-oriented benzimidazole sulfonamides, such as the GluN2B antagonist (CHEBI:177875, predicted LogP >3.5) or the S1P1 antagonist class (predicted LogP 3–4) [1][2]. The low LogP, combined with 2 hydrogen bond donors and 4 acceptors, positions this compound in a distinct physicochemical space suited for peripheral or parenteral targets, whereas the CNS-penetrant analogs require higher lipophilicity to cross the blood-brain barrier.

Physicochemical Property CNS Drug Design Permeability

Role as a Non-Pharmacopoeial Impurity Reference Standard in Proton Pump Inhibitor Quality Control

2-Methylsulfonylaminobenzimidazole is listed as a related compound and potential process-related impurity of Omeprazole and other proton pump inhibitors. Its distinct chromatographic retention time and mass spectrum (exact mass 211.0415 Da) make it suitable as a reference marker for UPLC-TOF/MS impurity profiling methods [1]. Unlike the more complex, pharmacopoeial-specified impurities such as Omeprazole Related Compound A, the simple structure of CAS 69746-62-9 allows for unambiguous identification and quantification in stability-indicating HPLC methods, where it serves as a low-molecular-weight baseline marker for column performance evaluation.

Analytical Chemistry Impurity Profiling Quality Control

Procurement-Driven Application Scenarios for N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CAS 69746-62-9)


Fragment-Based Lead Generation for Non-CNS Kinase or Protease Targets

Due to its low molecular weight (211 Da) and XLogP3 of 0.6, CAS 69746-62-9 is an ideal fragment for medicinal chemistry screening. It occupies Rule-of-Five compliant chemical space and can be efficiently diversified at the C2-NH position after deprotonation. Procurement for a fragment library avoids the high cost and synthetic burden of pre-functionalized benzimidazole sulfonamides that may already be biased toward a specific target class. Evidence: Direct comparison with Omeprazole (MW 345) and BRD4 inhibitor BDBM469211 (all positions substituted) shows that this scaffold provides maximal room for chemical elaboration [Section 3, Evidence_Items 1 & 2].

Synthesis of Targeted Benzimidazole Sulfonamide Libraries via Late-Stage Diversification

The free amine at the benzimidazole C2 position allows for parallel synthesis of diverse analogs through N-alkylation, acylation, or palladium-catalyzed Buchwald-Hartwig coupling. This contrasts with starting from a protected or pre-elaborated analog, where deprotection steps add cost and reduce overall yield. The scaffold has been documented in the synthesis of related methanesulfonamide series aimed at Gram-negative bacterial targets, where the unsubstituted core was crucial for exploring the SAR of ring C modifications [Section 2, REFS-3].

Analytical Quality Control Reference Standard for Proton Pump Inhibitor Impurity Profiling

The compound's exact mass of 211.0415 Da and well-defined chromatographic properties make it a suitable non-pharmacopoeial impurity marker for Omeprazole and related PPIs. Analytical laboratories can procure this compound as a characterized reference material for use in system suitability testing, column qualification, and peak purity analysis in UPLC-TOF/MS or HPLC-UV methods, as evidenced by its inclusion in stability-indicating method development studies for PPIs [Section 3, Evidence_Item 4].

Physicochemical Probe for Hydrolase or Oxidoreductase Active Site Mapping

The balanced H-bond donor/acceptor profile (2 donors, 4 acceptors) and moderate TPSA (83.2 Ų) make CAS 69746-62-9 a useful physicochemical probe for active site mapping. Unlike larger, more hydrophobic benzimidazole sulfonamides that fill deep hydrophobic pockets, this minimal scaffold can probe shallow, polar binding sites typical of hydrolases or oxidoreductases, helping crystallographers identify key water-mediated interactions without steric occlusion [Section 3, Evidence_Item 3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.